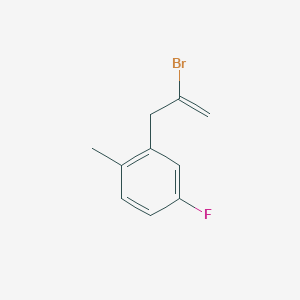

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene

Description

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is a brominated propenyl compound featuring a substituted aromatic ring at the 3-position. The bromine atom at position 2 of the propene chain and the 5-fluoro-2-methylphenyl substituent contribute to its unique electronic and steric properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-4-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQZSNFAAFDKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene typically involves the bromination of 3-(5-fluoro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often performed in non-polar solvents like carbon tetrachloride or chloroform at room temperature.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed under controlled conditions to achieve selective oxidation.

Major Products Formed

Substitution Reactions: Products include 3-(5-fluoro-2-methylphenyl)-1-propanol, 3-(5-fluoro-2-methylphenyl)-1-propylamine, and other substituted derivatives.

Addition Reactions: Products include 2,3-dibromo-3-(5-fluoro-2-methylphenyl)propane and 3-bromo-3-(5-fluoro-2-methylphenyl)propane.

Oxidation Reactions: Products include 2-bromo-3-(5-fluoro-2-methylphenyl)propane-1,2-diol and 2-bromo-3-(5-fluoro-2-methylphenyl)propene oxide.

Scientific Research Applications

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a lead compound in drug discovery.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the aromatic ring significantly influences the compound’s physical properties and reactivity. Key analogs include:

- Electron-withdrawing vs. Electron-donating Groups: The fluorine atom in the target compound enhances electrophilic substitution reactivity compared to analogs with electron-donating groups (e.g., tert-butyl).

- Steric Effects : The methyl group in the 5-fluoro-2-methylphenyl substituent introduces moderate steric hindrance, which may slow reaction kinetics compared to less hindered analogs like 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene .

Crystallographic and Structural Insights

- Intermolecular Interactions : Analogs like (2E)-1-(5-bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one () exhibit C–H···π interactions and halogen bonding (Br···Cl contacts), which stabilize crystal packing. The target compound’s 5-fluoro-2-methylphenyl group may similarly engage in weak hydrogen bonding or π-stacking .

- Steric vs. Electronic Effects in Crystal Packing : Bulky substituents (e.g., tert-butyl in ) disrupt close packing, reducing melting points compared to halogenated analogs .

Biological Activity

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene includes a bromine atom and a fluorine atom attached to a propene chain, which enhances its lipophilicity and biological activity. The presence of these halogen substituents contributes to its interaction with various molecular targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine and fluorine atoms enhance the compound's ability to penetrate biological membranes, allowing it to modulate biochemical pathways effectively.

Biological Activity Overview

Research indicates that 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines.

- Anti-inflammatory Properties : Investigations suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study focusing on the effects of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene on breast cancer cell lines demonstrated significant inhibition of cell growth. The IC50 value was approximately 15 µM, indicating potent activity against these cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This study reported an IC50 value of 20 µM for COX-2 inhibition, suggesting that this compound could be a promising lead for developing anti-inflammatory drugs.

Comparative Data Table

The following table summarizes the biological activities and IC50 values of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene compared to other related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene | Anticancer (Breast Cancer) | 15 |

| COX-2 Inhibition | 20 | |

| Trifluoromethylphenol | Anticancer | 25 |

| COX-2 Inhibition | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.